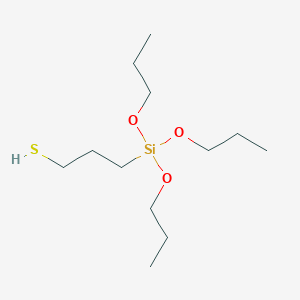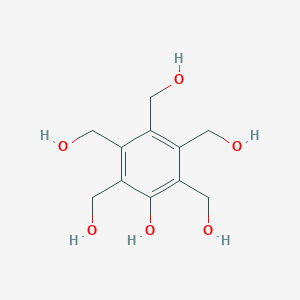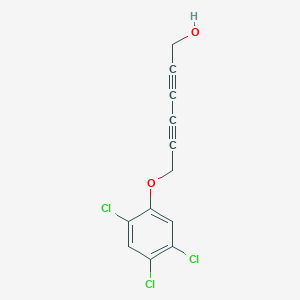![molecular formula C12H20N2O3 B14601857 2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- CAS No. 58554-49-7](/img/structure/B14601857.png)
2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- is a chemical compound with a unique structure that combines a pyrrolidinedione core with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- typically involves the reaction of 2,5-pyrrolidinedione with 4-(4-morpholinyl)butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinedione derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 1-butyl-: Similar structure but lacks the morpholine moiety.
2,5-Pyrrolidinedione, 1-methyl-: Contains a methyl group instead of the morpholine moiety.
2,5-Pyrrolidinedione, 1-[(4-propylbenzoyl)oxy]-: Contains a propylbenzoyl group instead of the morpholine moiety.
Uniqueness
2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]- is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58554-49-7 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylbutyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H20N2O3/c15-11-3-4-12(16)14(11)6-2-1-5-13-7-9-17-10-8-13/h1-10H2 |
InChI Key |
NYSSQHSHNNEEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)

![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
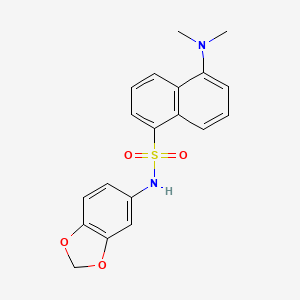
![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)
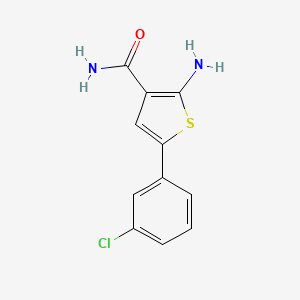
![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
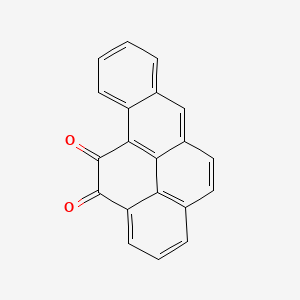

![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)
